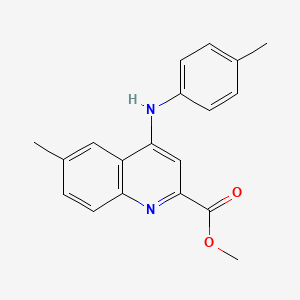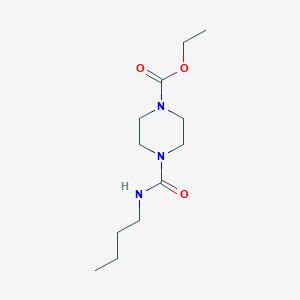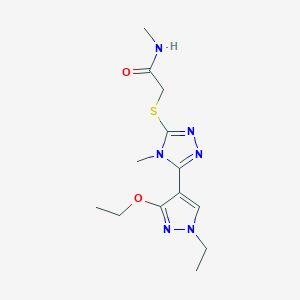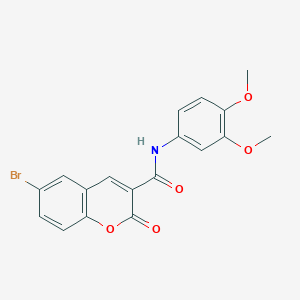![molecular formula C13H9FO2S B2878658 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 949977-46-2](/img/structure/B2878658.png)
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C13H9FO2S . It is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “this compound” is based on a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is attached to a 2-Fluorophenyl group at the 5 position and a prop-2-enoic acid group at the 3 position .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 248.27 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Photoalignment in Liquid Crystal Displays (LCDs)
One application of derivatives closely related to "3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid" involves their use in promoting excellent photoalignment of nematic liquid crystals, a crucial property for LCD technology. The study by Hegde et al. (2013) demonstrated that the photoalignment capabilities of these compounds are significantly influenced by the presence and positioning of fluoro-substituents, with fluorinated derivatives offering better alignment compared to their non-fluorinated counterparts. This research paves the way for the development of advanced LCDs with improved performance and durability (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Organic Electronics and Photovoltaics
In the domain of organic electronics, derivatives of "this compound" have been investigated for their potential in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). Robson et al. (2013) explored two organic dyes differing by a heteroatom change that significantly impacted the performance of solar cells, demonstrating the importance of molecular design in optimizing solar cell efficiency. Their work highlights the potential of these compounds in enhancing photovoltaic performance through molecular engineering (Robson, Hu, Meyer, & Berlinguette, 2013).
Pharmaceutical Applications
Although the specific compound "this compound" does not have direct pharmaceutical applications mentioned in the papers reviewed, related thiophene derivatives have shown a wide range of biological activities. For instance, the study by Nagaraju et al. (2018) on a closely related thiophene compound revealed its significance in material science and potential pharmaceutical applications due to its varied biological activities, including antibacterial, antifungal, and antioxidant properties. This suggests that derivatives of the compound might also hold potential in drug development and medicinal chemistry (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Mécanisme D'action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of biological targets, contributing to their broad-spectrum biological activities .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, contributing to their broad range of biological activities
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their broad range of biological activities
Propriétés
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKUJXOMYWFQX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)



